molecular formula C18H16N2O2 B057781 2-Oxazolepropanamide, 4,5-diphenyl- CAS No. 24248-49-5

2-Oxazolepropanamide, 4,5-diphenyl-

Cat. No.: B057781
CAS No.: 24248-49-5
M. Wt: 292.3 g/mol
InChI Key: GFJOQNDSJLCSNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-Oxazolepropanamide, 4,5-diphenyl- can be achieved through various synthetic routes. One common method involves the Fischer oxazole synthesis, which is a ring-forming reaction between a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid . The reaction typically proceeds under mild conditions, and the product can be isolated by precipitation as the hydrochloride salt, followed by conversion to the free base.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of metal-free synthetic routes is also explored to minimize environmental impact and reduce costs .

Chemical Reactions Analysis

2-Oxazolepropanamide, 4,5-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl groups on the oxazole ring can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phenyl groups or the oxazole ring .

Scientific Research Applications

2-Oxazolepropanamide, 4,5-diphenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxazolepropanamide, 4,5-diphenyl- involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response . The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking the production of pro-inflammatory mediators.

Comparison with Similar Compounds

2-Oxazolepropanamide, 4,5-diphenyl- can be compared with other oxazole derivatives, such as:

The uniqueness of 2-Oxazolepropanamide, 4,5-diphenyl- lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4,5-diphenyl-1,3-oxazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c19-15(21)11-12-16-20-17(13-7-3-1-4-8-13)18(22-16)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJOQNDSJLCSNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178943
Record name 2-Oxazolepropanamide, 4,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24248-49-5
Record name 2-Oxazolepropanamide, 4,5-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024248495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxazolepropanamide, 4,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Diphenyl-2-oxazolepropanamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL3JPJ6SZ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.